![molecular formula C25H25N2+ B1235659 (4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline](/img/structure/B1235659.png)
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cryptocyanin cation is a cationic C3-cyanine type compound with 1-ethylquinolin-4-yl groups at both ends. It has a role as a fluorochrome. It is a member of quinolines and a quinolinium ion.
Aplicaciones Científicas De Investigación
Antimicrobial Potential
- Quinoline derivatives, such as (4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline, have been explored for their antimicrobial properties. For example, the synthesis and antimicrobial potential of various quinoline derivatives have been investigated, showing promise in the field of drug discovery against bacterial infections (Bello et al., 2017).
Synthesis and Biological Activities
- The synthesis and exploration of biological activities of quinoline derivatives have been a focus in recent research. Studies have highlighted the synthesis of new quinoline-based compounds and their potential biological activities, including anti-tubercular and anti-bacterial properties (Li et al., 2019).
Fluorophores in Biochemistry and Medicine
- Quinoline derivatives are known for their efficiency as fluorophores, widely used in biochemistry and medicine for studying various biological systems. Research has focused on the synthesis of new quinoline derivatives for potential applications as antioxidants and radioprotectors (Aleksanyan & Hambardzumyan, 2013).
Anticancer Activity
- The exploration of quinoline derivatives for anticancer activity has been a significant area of research. Studies have synthesized novel quinoline derivatives and evaluated their efficacy against various cancer cell lines, indicating potential applications in cancer treatment (Lingaiah et al., 2012).
Synthesis and Structural Analysis
- The synthesis of quinoline derivatives and their structural analysis have been subjects of interest, with research focusing on the development of new compounds and understanding their molecular structures for potential applications in various fields (Bhambi et al., 2010).
Anti-Microbial Evaluation
- Quinoline scaffold-derived compounds have been evaluated for their anti-microbial properties. Research has involved the synthesis of quinoline-based compounds and their testing against various microbial strains, suggesting their potential as anti-microbial agents (Dave & Rahatgaonkar, 2016).
Photoluminescent Properties
- The photoluminescent properties of quinoline derivatives have been explored, particularly for applications in organic light-emitting diodes (OLEDs). Research has focused on synthesizing quinoline derivatives that emit blue to green fluorescence, indicating their potential in the development of OLEDs (Li et al., 2011).
Propiedades
Nombre del producto |
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline |
|---|---|
Fórmula molecular |
C25H25N2+ |
Peso molecular |
353.5 g/mol |
Nombre IUPAC |
(4E)-1-ethyl-4-[(E)-3-(1-ethylquinolin-1-ium-4-yl)prop-2-enylidene]quinoline |
InChI |
InChI=1S/C25H25N2/c1-3-26-18-16-20(22-12-5-7-14-24(22)26)10-9-11-21-17-19-27(4-2)25-15-8-6-13-23(21)25/h5-19H,3-4H2,1-2H3/q+1 |
Clave InChI |
TVRUNVZRBXNONE-UHFFFAOYSA-N |
SMILES isomérico |
CCN1C=C/C(=C\C=C\C2=CC=[N+](C3=CC=CC=C23)CC)/C4=CC=CC=C41 |
SMILES |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41 |
SMILES canónico |
CCN1C=CC(=CC=CC2=CC=[N+](C3=CC=CC=C23)CC)C4=CC=CC=C41 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



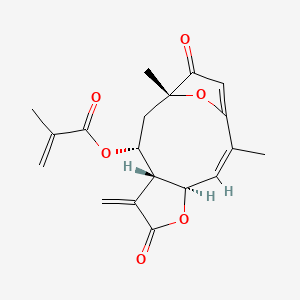

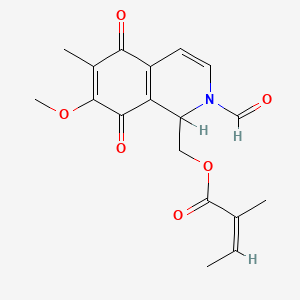
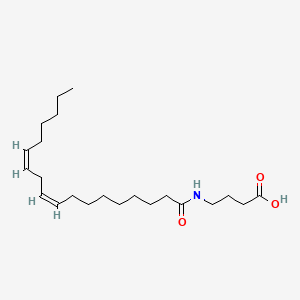
![(1S,3Z,5R)-3-[(2E)-2-[(1R,3aS,7aR)-1-[(2R)-6-fluoro-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol](/img/structure/B1235584.png)
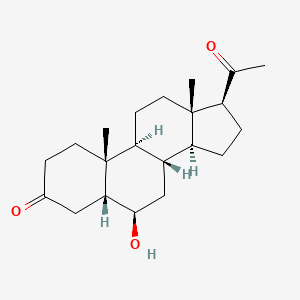
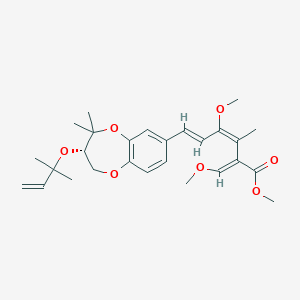
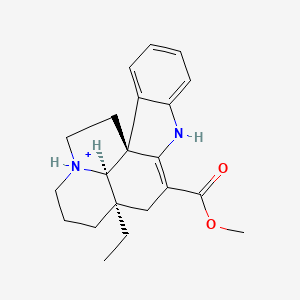

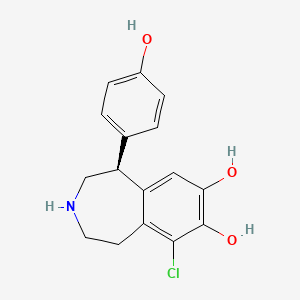
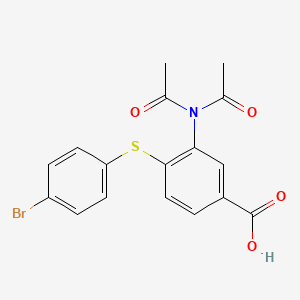
![1-Cyclopropyl-3-[6-oxo-5-(phenylmethyl)-3-benzo[b][1,4]benzothiazepinyl]urea](/img/structure/B1235596.png)

![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-2-methoxyphenoxy}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B1235599.png)